molecular formula C6H8N2O2 B056676 methyl 1-amino-1H-pyrrole-2-carboxylate CAS No. 122181-85-5

methyl 1-amino-1H-pyrrole-2-carboxylate

Cat. No. B056676
M. Wt: 140.14 g/mol
InChI Key: OGSXCPFDMJGEDQ-UHFFFAOYSA-N
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Patent
US08217043B2

Procedure details

To a stirred, ice/water cooled mixture of 1H-pyrrole-2-carboxylic acid methyl ester (425 mg, 3.40 mmol) in NMP (10 mL) was added a solution of potassium tert-pentoxide in toluene (2.30 mL, 3.90 mmol, 25 wt % solution); then the solid of O-4-chlorobenzoyl hydroxyamine (670 mg, prepared according to the literature: Parlanti, L Discordia, R. P.; Hynes, J. Jr.; Miller, M. M.; O'Grady, H. R.; Shi, Z. Org. Lett. 2007, 9(19) 3821-3824) was added in one portion; the cold bath was removed after addition completed, and the slurry was stirred at rt for 30 min. Subsequently, the reaction was quenched by addition of saturate sodium bicarbonate solution, then extracted with EtOAc, washed with brine; organic layers was dried over anhydrous sodium sulfate, filtered, concentrated and the residue was column purified to give the desired product (309 mg). 1H NMR (CDCl3, δ in ppm): 6.94 (t, 1H, J=2.3 Hz), 6.81 (dd, 1H, J=2.0 Hz, 4.0 Hz), 6.00 (dd, J=2.7 Hz, 4.3 Hz), 5.53 (br, s, 2H), 3.82 (s, 3H).
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
425 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[NH:6][CH:7]=[CH:8][CH:9]=1)=[O:4].CCC([O-])(C)C.[K+].C1(C)C=CC=CC=1.ClC1C=CC(C(O[NH2:32])=O)=CC=1>CN1C(=O)CCC1>[CH3:1][O:2][C:3]([C:5]1[N:6]([NH2:32])[CH:7]=[CH:8][CH:9]=1)=[O:4] |f:1.2|

Inputs

Step One
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
425 mg
Type
reactant
Smiles
COC(=O)C=1NC=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(C)(C)[O-].[K+]
Name
Quantity
2.3 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C(=O)ON)C=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the slurry was stirred at rt for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
2007, 9(19) 3821-3824) was added in one portion
CUSTOM
Type
CUSTOM
Details
the cold bath was removed
ADDITION
Type
ADDITION
Details
after addition
CUSTOM
Type
CUSTOM
Details
Subsequently, the reaction was quenched by addition of saturate sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
organic layers was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(=O)C=1N(C=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 309 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.